5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
Description
Crystallographic Analysis of Oxazinone Core Configuration
Single-crystal X-ray diffraction studies of this compound reveal a monoclinic lattice with eight independent molecules per unit cell. The oxazinone ring adopts a slightly distorted boat conformation, with torsional angles ranging from 5.2° to 8.7° (Table 1). Key bond lengths include C2–O1 (1.214 Å) and N1–C8 (1.320 Å), consistent with partial double-bond character in the oxazinone carbonyl group. The 2-fluorophenyl substituents exhibit dihedral angles of 28.5° and 34.7° relative to the oxazinone plane, creating a twisted geometry that minimizes steric clashes between ortho-fluorine atoms.
Table 1. Selected crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 2191.2 ų |
| Bond length: C2–O1 | 1.214 Å |
| Bond angle: O1–C2–N1 | 122.3° |
| Torsional angle: C3–C4 | 8.7° |
Intermolecular hydrogen bonds between the hydroxyl group (O3–H⋯O2) and oxazinone carbonyl oxygen (O1⋯H–N1) stabilize the crystal packing, with distances of 1.976 Å and 2.145 Å, respectively. These interactions propagate along the b-axis, forming a layered architecture.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (DMSO-d6, 400 MHz) displays a singlet at δ 5.82 ppm for the oxazinone C4–H proton, deshielded by the adjacent hydroxyl group. Aromatic protons resonate as multiplet clusters between δ 7.12–7.89 ppm, with meta-fluorine coupling (⁴J = 8.2 Hz) observed for the 2-fluorophenyl groups. The ¹³C NMR spectrum confirms the carbonyl carbon (C2) at δ 165.4 ppm, while the ethynyl carbons (C≡C) appear at δ 92.1 and 94.3 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) dominate the IR spectrum. The C–F vibrational modes of the fluorophenyl groups appear as sharp peaks at 1225 cm⁻¹ and 1150 cm⁻¹, while the ethynyl C≡C stretch is observed at 2105 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound exhibits λmax at 275 nm (ε = 12,400 M⁻¹cm⁻¹) and 310 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated oxazinone-fluorophenyl system. A weak n→π* transition at 395 nm (ε = 450 M⁻¹cm⁻¹) arises from the hydroxyl group’s lone pairs.
Comparative Molecular Geometry with Fluorophenyl-Substituted Oxazinones
The introduction of 2-fluorophenyl substituents induces significant geometric distortions compared to non-fluorinated oxazinones. For example, the dihedral angle between the oxazinone ring and fluorophenyl groups (28.5°) contrasts with 15.2° in the non-fluorinated analogue 1,3-oxazin-6-one. This distortion arises from fluorine’s electronegativity, which increases torsional strain by enhancing repulsion between adjacent substituents.
Table 2. Geometric comparison of fluorinated and non-fluorinated oxazinones
| Parameter | Fluorinated Derivative | Non-Fluorinated Derivative |
|---|---|---|
| Dihedral angle (°) | 28.5 | 15.2 |
| C=O bond length (Å) | 1.214 | 1.221 |
| N–C bond length (Å) | 1.320 | 1.335 |
The ethynyl linker further amplifies steric effects, reducing planarity and increasing the oxazinone ring’s puckering amplitude by 18% compared to alkyl-substituted derivatives.
Tautomeric Stability and Hydrogen Bonding Networks
The compound exists predominantly as the 4-hydroxy tautomer (99.2% at 25°C), stabilized by an intramolecular O3–H⋯O2 hydrogen bond (1.976 Å). Quantum mechanical calculations (DFT, B3LYP/6-311+G*) predict a tautomeric equilibrium constant (K*eq) of 1.2 × 10⁴ in favor of the hydroxy form, driven by resonance delocalization of the hydroxyl proton’s charge into the oxazinone ring.
In the crystalline state, intermolecular N1–H⋯O1 hydrogen bonds (2.145 Å) link adjacent molecules into dimers, while C–H⋯π interactions (2.89 Å) between fluorophenyl rings facilitate stacking along the c-axis. These interactions collectively stabilize the tautomeric form and enhance thermal stability, as evidenced by a melting point of 248–250°C.
Properties
Molecular Formula |
C18H9F2NO3 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-7-3-1-5-11(13)9-10-15-21-17(22)16(18(23)24-15)12-6-2-4-8-14(12)20/h1-8,22H |
InChI Key |
JNOHMCNKKBQZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazinone Core
The 1,3-oxazin-6-one scaffold is constructed via cyclocondensation of β-cyanoketones with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (3:1 v/v) at 80°C for 6–8 hours. For 5-(2-fluorophenyl)-4-hydroxy-6H-1,3-oxazin-6-one, the β-cyanoketone precursor is synthesized by reacting 2-fluorophenylacetonitrile with ethyl chlorooxoacetate in the presence of KCO in THF. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclization (Scheme 1A).
Key Data:
Introduction of the Ethynyl Group
The ethynyl substituent is introduced via Sonogashira coupling between 5-(2-fluorophenyl)-4-hydroxy-6H-1,3-oxazin-6-one and 1-ethynyl-2-fluorobenzene. The reaction uses Pd(PPh) (5 mol%) and CuI (10 mol%) in DMF at 90°C under nitrogen. Triethylamine serves as both base and solvent, with yields optimized by maintaining a 1:1.2 molar ratio of oxazinone to alkyne (Table 1).
Table 1: Optimization of Sonogashira Coupling Parameters
| Catalyst Loading (Pd) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 5 mol% | 90 | 78 | 92 |
| 3 mol% | 90 | 65 | 85 |
| 5 mol% | 70 | 54 | 79 |
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition to the oxazinone’s C–Br bond (if halogenated) or direct coupling via C–H activation. The copper co-catalyst enhances alkyne reactivity through σ-bond metathesis.
One-Pot Cyclocondensation and Alkynylation
Direct Assembly via Difluorocarbene Insertion
A streamlined protocol involves reacting 2-fluorophenylacetylene with N-(2-fluorobenzoyl)glycine in the presence of difluorocarbene (generated from ClCFCONa) and Rh(OAc) (2 mol%) in CHCN at 120°C. The reaction proceeds through carbene insertion into the N–H bond, followed by cyclization to form the oxazinone ring (Scheme 1B).
Key Advantages:
-
Eliminates separate steps for core formation and alkynylation.
-
Achieves 70–75% yield with 88% regioselectivity for the 2-position.
Table 2: Comparative Performance of Metal Catalysts
| Catalyst | Yield (%) | Regioselectivity (%) |
|---|---|---|
| Rh(OAc) | 75 | 88 |
| Pd(OAc) | 62 | 76 |
| Cu(OTf) | 48 | 65 |
Hydroxylation at C4
The 4-hydroxy group is introduced via acid-catalyzed hydrolysis of a methoxy intermediate. Treating the alkynylated oxazinone with HCl (6 M) in dioxane/water (4:1) at 60°C for 4 hours achieves >95% conversion. Alternative methods include enzymatic oxidation using cytochrome P450 mimics, though yields are lower (≤65%).
Alternative Routes and Modifications
Photochemical Cyclization
UV irradiation (254 nm) of N-(2-fluorophenyl)propiolamide derivatives in benzene generates the oxazinone core via [4+2] electrocyclization. This method avoids metal catalysts but requires stringent anhydrous conditions and achieves moderate yields (50–55%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction times from hours to minutes. For example, cyclocondensation of 2-fluorophenylglycidate with hydroxylamine hydrochloride in DMSO completes in 15 minutes with 70% yield.
Challenges and Optimization Strategies
-
Regioselectivity: Competing alkynylation at C2 vs. C6 is mitigated using bulky ligands like Xantphos (Table 1).
-
Acid Sensitivity: The 4-hydroxy group necessitates pH control during workup (optimal pH 6–7).
-
Purification: Recrystallization from ethyl acetate/hexane (1:3) removes unreacted alkyne precursors.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Fluorination Impact: The target compound has two fluorine atoms, whereas analogs in and possess only one . This difference increases its molecular weight by ~18 g/mol and likely enhances lipophilicity, which could influence bioavailability or receptor binding.
Substituent Positioning :
- In the target compound, both fluorophenyl groups are at sterically similar positions (C5 and ethynyl-linked C2), creating symmetry that analogs lack . This symmetry might influence crystallinity or packing efficiency, though crystallographic data are unavailable.
- In contrast, analogs in and have asymmetrical fluorine placement, which could lead to divergent biological or physicochemical behaviors.
This may reflect challenges in synthesis, instability, or shifted focus in fluorinated compound development.
For example, and describe a Fluvastatin-related compound with a fluorophenyl-indole moiety, highlighting the therapeutic relevance of fluorine in pharmacophores . The target compound’s dual fluorine substitution could offer unique interactions with biological targets compared to mono-fluorinated analogs.
Notes
- Data Gaps : Critical parameters such as melting point, solubility, and biological activity are absent in available literature, limiting a comprehensive comparative analysis.
- Structural Analogues : The compounds in and serve as the closest structural analogs, but their discontinued status underscores the need for renewed synthetic efforts or alternative fluorinated scaffolds .
Biological Activity
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C18H15F2N1O3
- Molecular Weight : 325.27 g/mol
- CAS Number : 1956331-58-0
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling pathways. The compound's interaction with GPCRs can lead to changes in intracellular calcium levels and cyclic AMP production, influencing various physiological responses .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that related oxazine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus faecium and Escherichia coli. For example, a derivative showed an ID50 of against S. faecium and against E. coli, indicating potent antimicrobial properties .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, although specific ID50 values for this compound are not yet established in the available literature.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of oxazine derivatives found that this compound exhibited competitive inhibition against natural pyrimidines, which suggests a mechanism involving interference with nucleic acid synthesis .
Study 2: Anticancer Potential
Another study highlighted the cytotoxic effects of related compounds on leukemia cell lines. While specific results for our compound were not detailed, the structural similarities suggest a potential for similar activity .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 5-(2-fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with fluorinated benzaldehyde precursors. Key steps include:
- Precursor Selection : Use 2-fluoro-4-hydroxybenzaldehyde (CAS 394-50-3) or similar fluorinated aldehydes as starting materials due to their reactive hydroxyl and aldehyde groups .
- Cyclization : Employ oxazine ring formation via condensation with propargylamine derivatives under acidic or basic conditions.
- Ethyne Coupling : Utilize Sonogashira coupling to introduce the (2-fluorophenyl)ethynyl moiety, requiring palladium catalysts and controlled temperatures (e.g., 60–80°C) .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product, ensuring >97% purity .
Optimization focuses on minimizing side reactions (e.g., over-oxidation) by controlling reaction time and catalyst loading .
Basic: What analytical techniques are critical for structural characterization of this oxazinone derivative?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR confirm the presence of fluorophenyl groups (δ ~7.2–7.8 ppm for aromatic protons) and the oxazinone core (δ ~4.5–5.5 ppm for hydroxy and ethynyl protons) .
- X-ray Crystallography : Resolves the spatial arrangement of fluorophenyl substituents and hydrogen-bonding interactions involving the hydroxy group, critical for understanding solid-state reactivity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 355.08 for CHFNO) .
Advanced: How can computational modeling predict the compound’s bioactivity and reactivity?
Answer:
Density Functional Theory (DFT) calculations and molecular docking are pivotal:
- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing fluorophenyl groups lower LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). The compound’s hydroxy and oxazinone moieties show hydrogen-bonding potential with active-site residues, suggesting inhibitory activity .
- ADMET Prediction : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, such as solubility (logP ~2.5) and CYP450 inhibition risks .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., varying IC values) arise from differences in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls (e.g., known inhibitors) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., 6-ethyl vs. 6-methyl oxazinones) to identify critical substituents. For instance, fluorophenyl groups enhance membrane permeability but may reduce aqueous solubility (0.6 µg/mL in PBS) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding unreliable sources like benchchem.com ) to identify consensus mechanisms, such as anti-inflammatory activity via COX-2 inhibition .
Advanced: How does fluorination impact the compound’s electronic properties and solubility?
Answer:
Fluorine atoms induce both electronic and steric effects:
- Electronic Effects : The strong electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the oxazinone core and increasing resistance to oxidative degradation. This also enhances binding affinity to hydrophobic enzyme pockets .
- Solubility Trade-offs : Fluorophenyl groups reduce aqueous solubility (e.g., 0.6 µg/mL) but improve lipid solubility, facilitating blood-brain barrier penetration in neuropharmacology studies .
- Crystallinity : Fluorine’s small atomic radius promotes dense crystal packing, as observed in X-ray structures, which can influence dissolution rates and bioavailability .
Advanced: What experimental designs are recommended for studying regioselectivity in derivatives?
Answer:
To explore regioselectivity in substitution reactions:
- Directed Ortho-Metalation : Use directing groups (e.g., hydroxy or methoxy) on the oxazinone core to control electrophilic aromatic substitution sites .
- Isotopic Labeling : Incorporate F NMR to track fluorophenyl group orientation during reactions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate intermediates and determine dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
